(6,6-Dimethylmorpholin-3-yl)methanol
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Overview
Description
(6,6-Dimethylmorpholin-3-yl)methanol is a chemical compound with the molecular formula C7H15NO2 It is a derivative of morpholine, a heterocyclic amine, and features a hydroxymethyl group attached to the morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6,6-Dimethylmorpholin-3-yl)methanol typically involves the reaction of morpholine derivatives with formaldehyde and a reducing agent. One common method includes the following steps:
Starting Material: 6,6-Dimethylmorpholine.
Reaction with Formaldehyde: The morpholine derivative reacts with formaldehyde in the presence of a catalyst.
Reduction: The intermediate product is then reduced using a suitable reducing agent, such as sodium borohydride, to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(6,6-Dimethylmorpholin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: Further reduction can lead to the formation of more reduced derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of more reduced alcohols or hydrocarbons.
Substitution: Formation of various substituted morpholine derivatives.
Scientific Research Applications
(6,6-Dimethylmorpholin-3-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (6,6-Dimethylmorpholin-3-yl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s behavior and effects.
Comparison with Similar Compounds
Similar Compounds
Morpholine: The parent compound, lacking the hydroxymethyl group.
N-Methylmorpholine: A derivative with a methyl group on the nitrogen atom.
3-Hydroxymethylmorpholine: Similar structure but without the dimethyl groups.
Uniqueness
(6,6-Dimethylmorpholin-3-yl)methanol is unique due to the presence of both the dimethyl groups and the hydroxymethyl group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications, distinguishing it from other morpholine derivatives.
Biological Activity
(6,6-Dimethylmorpholin-3-yl)methanol, also known as (R)-(6,6-Dimethylmorpholin-3-yl)methanol, is a morpholine derivative characterized by its unique structure that includes two methyl groups at the 6-position and a hydroxymethyl group at the 3-position. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including interactions with various biological targets.
The molecular formula of this compound is C₈H₁₉NO₂, with a molecular weight of approximately 145.20 g/mol. The compound's structure allows it to participate in hydrogen bonding and act as a nucleophile in biochemical pathways, influencing the function of biological molecules such as enzymes and receptors.
- Hydrogen Bonding : The ability to form hydrogen bonds enhances its interaction with biological macromolecules.
- Nucleophilic Activity : It acts as a nucleophile, potentially participating in various biochemical reactions.
Anticoagulant Properties
Research indicates that this compound exhibits procoagulant activity by influencing thrombin activity. Thrombin plays a critical role in the coagulation cascade, converting fibrinogen to fibrin and activating platelets via PAR-1 receptors. This property suggests potential applications in treating thrombotic disorders .
Enzyme Inhibition
Studies have highlighted the compound's potential as an inhibitor of certain enzymes involved in disease processes. Its structural analogs have been investigated for their ability to inhibit the Type III Secretion System (T3SS) in pathogenic bacteria, which is crucial for virulence .
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
Properties
IUPAC Name |
(6,6-dimethylmorpholin-3-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-7(2)5-8-6(3-9)4-10-7/h6,8-9H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWERJFGUTBVICB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC(CO1)CO)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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